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Compound of Interest

Compound Name: 8-Chloroquinazolin-2-amine

CAS No.: 1185113-73-8

Cat. No.: B1451550 Get Quote

Executive Summary
8-Chloroquinazolin-2-amine represents a critical pharmacophore in medicinal chemistry,

serving as a scaffold for various kinase inhibitors and adenosine receptor antagonists. Its

structural integrity is defined by a fused bicyclic system (benzene and pyrimidine rings)

substituted with an electron-withdrawing chlorine at the 8-position and an electron-donating

amino group at the 2-position.

This guide provides a comprehensive analysis of the infrared (IR) spectral signature of this

compound.[1][2] It synthesizes experimental data from analogous quinazoline derivatives with

theoretical vibrational spectroscopy principles to establish a robust framework for structural

verification.

Experimental Methodology & Sample Preparation
To obtain high-fidelity spectral data, the choice of sampling technique is paramount. 8-
Chloroquinazolin-2-amine exhibits potential for amino-imino tautomerism, which can be

influenced by the sampling matrix.
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Parameter KBr Pellet (Transmission)
ATR (Attenuated Total
Reflectance)

Suitability
Gold Standard for resolution

and library matching.

Rapid Screening for process

control.

Preparation

Grind 1-2 mg sample with

~200 mg dry KBr. Press at 8-

10 tons.

Place neat solid on

Diamond/ZnSe crystal. Apply

high pressure clamp.

Advantages

Eliminates pathlength

variation; higher signal-to-

noise ratio.

Non-destructive; minimal

sample prep.

Critical Control

Moisture Exclusion: KBr is

hygroscopic. Water bands

(3400 cm⁻¹) will obscure the

amine N-H stretch.

Contact Efficiency: Poor

contact yields noisy spectra in

the fingerprint region.

Analytical Workflow
The following diagram outlines the logical flow for acquiring and validating the spectral data.
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Figure 1: Step-by-step workflow for IR spectroscopic validation of 8-chloroquinazolin-2-
amine.

Spectral Assignment and Interpretation[3][4][5][6][7]
[8][9]
The IR spectrum of 8-chloroquinazolin-2-amine is dominated by the interplay between the

electron-rich amino group and the electron-deficient quinazoline core.

Summary of Characteristic Bands
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Frequency Region
(cm⁻¹)

Functional Group Mode of Vibration Diagnostic Value

3450 – 3100 Primary Amine (-NH₂)
N-H Stretching (Asym

& Sym)

Confirms presence of

free amine; doublet

pattern.

3100 – 3000 Aromatic Ring C-H Stretching (sp²)
Weak intensity;

indicates aromaticity.

1650 – 1610 Quinazoline Ring C=N Stretching

Major Scaffold Marker.

Characteristic of

pyrimidine fusion.

1620 – 1580 Primary Amine
N-H Bending

(Scissoring)

Often overlaps with

ring stretches;

confirms -NH₂.

1600 – 1450 Aromatic Skeleton C=C Ring Stretching

Multiple sharp bands

confirming benzenoid

system.

1350 – 1250 Aryl Amine C-N Stretching

Strong band

connecting amine to

the heterocycle.

1090 – 1000 In-Plane Deformation C-H Bending
Fingerprint of the ring

system.

800 – 700 Aromatic C-H (OOP) Out-of-Plane Bending

Substitution Pattern:

Indicates 3 adjacent

H's (positions 5,6,7).

750 – 600 Aryl Chloride C-Cl Stretching

Broad/Weak; confirms

halogenation at

position 8.

Detailed Mechanistic Analysis
A. The High-Frequency Region (3500–3000 cm⁻¹)
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The 2-amino group typically presents as a doublet due to symmetric and asymmetric stretching

modes.

Asymmetric Stretch (~3440 cm⁻¹): Higher energy vibration where hydrogen atoms move in

opposite phases.

Symmetric Stretch (~3300 cm⁻¹): Lower energy vibration where hydrogens move in phase.

Note: In the solid state, intermolecular hydrogen bonding (N-H···N) often broadens these

bands and shifts them to lower wavenumbers compared to dilute solution spectra.

B. The "Quinazoline Fingerprint" (1700–1400 cm⁻¹)
This region is the most complex but most diagnostic. Quinazoline derivatives exhibit three

characteristic bands (often termed Bands I, II, and III) derived from the heterocyclic skeleton:

Band I (~1620 cm⁻¹): Predominantly C=N stretching of the pyrimidine ring.

Band II (~1580 cm⁻¹): Mixed mode of N-H bending and aromatic C=C stretching.

Band III (~1515 cm⁻¹): Skeletal ring vibration.

C. The Substitution Pattern (1000–600 cm⁻¹)
The 8-chloro substitution creates a specific topology on the benzene ring component.

1,2,3-Trisubstituted Benzene Pattern: The chlorine at position 8 and the ring fusion at 4a/8a

leave hydrogens at positions 5, 6, and 7. This "three adjacent hydrogens" pattern typically

yields a strong Out-of-Plane (OOP) bending band in the 780–760 cm⁻¹ range.

C-Cl Stretch: The C-Cl bond on an aromatic ring is stiff but heavy. While often obscured by

ring bends, it generally appears as a band in the 750–650 cm⁻¹ region. The 8-position (ortho

to the ring fusion) may induce a slight frequency shift due to steric compression.

Structural Visualization of Vibrational Modes[4][10]
The following diagram maps the specific atoms of the 8-chloroquinazolin-2-amine scaffold to

their corresponding spectral outputs.
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Figure 2: Correlation map linking structural moieties to specific infrared absorption bands.

Advanced Considerations: Tautomerism
Researchers must be aware that 2-aminoquinazolines can theoretically exist in two tautomeric

forms:

Amino form: -NH₂ (Aromatic heterocycle)

Imino form: =NH (Quinazolin-2(1H)-imine)

Spectroscopic Evidence: In the solid state (KBr pellet), the amino form is thermodynamically

favored and predominant.

Indicator: The presence of the distinct doublet at >3300 cm⁻¹ supports the amino structure.

[3]

Contra-indicator:[4] The imino form would typically show a single, sharper N-H stretch and a

significant shift in the C=N region (down to ~1640 cm⁻¹ for C=N exocyclic).
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Reference: Studies on similar 2-amino-heterocycles (e.g., gemcitabine,

aminobenzimidazoles) confirm that while solvents can induce tautomeric shifts, the solid-

state IR spectrum is a reliable fingerprint for the amino tautomer [3, 7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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